molecular formula C12H13N3 B11903608 N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide

N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide

Cat. No.: B11903608
M. Wt: 199.25 g/mol
InChI Key: IZNRKCRMZXCVDR-UHFFFAOYSA-N
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Description

N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide is a chemical compound that belongs to the class of formimidamides. This compound is characterized by the presence of a cyano group (–CN) and a formimidamide group (–N=CH–NH2) attached to a 3-methyl-2,3-dihydro-1H-inden-1-yl moiety. The indene structure provides a unique framework that can be utilized in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide typically involves the reaction of 3-methyl-2,3-dihydro-1H-inden-1-amine with cyanogen bromide (BrCN) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxo derivatives of the indene moiety.

    Reduction: Amine derivatives.

    Substitution: Substituted formimidamides.

Scientific Research Applications

N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)formimidamide
  • N-Cyano-N-(3-methyl-1H-inden-1-yl)formimidamide
  • N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-2-yl)formimidamide

Uniqueness

N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide is unique due to the presence of the 3-methyl group on the indene moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)methanimidamide

InChI

InChI=1S/C12H13N3/c1-9-6-12(15(7-13)8-14)11-5-3-2-4-10(9)11/h2-5,7,9,12-13H,6H2,1H3

InChI Key

IZNRKCRMZXCVDR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C12)N(C=N)C#N

Origin of Product

United States

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